Cas no 120788-31-0 (1-amino-4-hexyne)

1-amino-4-hexyne 化学的及び物理的性質
名前と識別子
-
- 1-amino-4-hexyne
- .4-hexinylamine;.4-hexyn-1-amine;1-aminohex-4-yne;
- EN300-7239939
- AKOS011895284
- Hex-4-ynylamine
- 120788-31-0
- Hex-4-yn-1-amine
- CS-0259117
-
- インチ: InChI=1S/C6H11N/c1-2-3-4-5-6-7/h4-7H2,1H3
- InChIKey: FRUQLILSTSIBFH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 97.08910
- 同位素质量: 97.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 82.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 1.44890
1-amino-4-hexyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7239939-2.5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 2.5g |
$2379.0 | 2023-05-29 | |
Enamine | EN300-7239939-0.1g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 0.1g |
$420.0 | 2023-05-29 | |
Enamine | EN300-7239939-0.5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 0.5g |
$947.0 | 2023-05-29 | |
Enamine | EN300-7239939-1.0g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 1g |
$1214.0 | 2023-05-29 | |
Enamine | EN300-7239939-10.0g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 10g |
$5221.0 | 2023-05-29 | |
Aaron | AR028W8V-500mg |
hex-4-yn-1-amine |
120788-31-0 | 95% | 500mg |
$1328.00 | 2025-02-17 | |
Aaron | AR028W8V-50mg |
hex-4-yn-1-amine |
120788-31-0 | 95% | 50mg |
$413.00 | 2025-02-17 | |
Aaron | AR028W8V-10g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 10g |
$7204.00 | 2023-12-16 | |
Aaron | AR028W8V-5g |
hex-4-yn-1-amine |
120788-31-0 | 95% | 5g |
$4865.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329787-1g |
Hex-4-yn-1-amine |
120788-31-0 | 98% | 1g |
¥28407.00 | 2024-08-09 |
1-amino-4-hexyne 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
1-amino-4-hexyneに関する追加情報
Introduction to 1-Amino-4-Hexyne (CAS No. 120788-31-0)
1-Amino-4-hexyne, also known by its CAS number 120788-31-0, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes an amino group and a terminal alkyne functional group. These features make it an attractive starting material for a wide range of chemical transformations and applications.
The molecular formula of 1-amino-4-hexyne is C6H9N, and its molecular weight is approximately 95.14 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 97°C. Its solubility in water is limited, but it dissolves readily in common organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for various laboratory and industrial processes.
In the realm of chemical synthesis, 1-amino-4-hexyne has been extensively studied for its reactivity and versatility. One of the key applications of this compound is in the synthesis of complex organic molecules, particularly those with conjugated systems. The presence of both an amino group and an alkyne functional group allows for a wide range of chemical reactions, including nucleophilic addition, substitution, and coupling reactions. Recent research has shown that 1-amino-4-hexyne can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
In the pharmaceutical industry, 1-amino-4-hexyne has shown promise as a precursor for the development of new drugs. The amino group can be functionalized to introduce various bioactive moieties, while the alkyne group can be used for click chemistry reactions to form stable covalent bonds with other molecules. This dual functionality makes it a valuable intermediate in the synthesis of drug candidates with improved pharmacological properties. For instance, recent studies have explored the use of 1-amino-4-hexyne-derived compounds in the development of antiviral agents and anticancer drugs.
The use of 1-amino-4-hexyne in materials science has also been a focus of recent research. The compound's ability to undergo click chemistry reactions makes it an ideal candidate for the preparation of functionalized polymers and nanomaterials. These materials have potential applications in areas such as drug delivery systems, sensors, and electronic devices. For example, researchers have synthesized polymer nanoparticles using 1-amino-4-hexyne-based monomers to enhance their biocompatibility and targeting capabilities.
Safety considerations are paramount when handling 1-amino-4-hexyne. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, working in well-ventilated areas, and storing the compound away from heat sources and incompatible materials.
In conclusion, 1-amino-4-hexyne (CAS No. 120788-31-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure enables a wide range of synthetic transformations, making it an invaluable tool for researchers in fields such as chemical synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new possibilities for this compound, its importance in these areas is likely to grow even further.
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